(E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide, also known as N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide, is a chemical compound with significant relevance in medicinal chemistry and synthetic organic chemistry. Its molecular formula is and it has a molecular weight of approximately 220.15 g/mol. This compound is classified as a benzimidamide derivative, which indicates its structural relationship to benzimidazole, a bicyclic compound known for its diverse biological activities.
The synthesis of (E)-N'-hydroxy-2-(trifluoromethoxy)benzimidamide can be approached through several methodologies:
The reactions typically require controlled temperatures and may utilize catalysts such as ionic liquids or metal catalysts to enhance yields and selectivity. The BF3·Et2O-assisted methods have been noted for their efficiency in producing higher yields with minimal side reactions .
The molecular structure of (E)-N'-hydroxy-2-(trifluoromethoxy)benzimidamide features a hydroxyl group (-OH) attached to the nitrogen atom of the imidamide functional group, along with a trifluoromethoxy substituent on the aromatic ring. The trifluoromethoxy group significantly influences the compound's electronic properties and reactivity.
(E)-N'-hydroxy-2-(trifluoromethoxy)benzimidamide can participate in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yields.
The mechanism of action for (E)-N'-hydroxy-2-(trifluoromethoxy)benzimidamide involves its interaction with specific biological targets, particularly enzymes and proteins within cellular pathways. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. Once inside cells, the compound may inhibit enzyme activity or alter protein functions through hydrogen bonding interactions facilitated by the hydroxyl group .
(E)-N'-hydroxy-2-(trifluoromethoxy)benzimidamide finds applications primarily in:
The benzimidamide core serves as a versatile pharmacophore for targeting diverse biological pathways. Its integration with the trifluoromethoxy (–OCF₃) group enhances metabolic stability and membrane permeability due to the group’s high lipid solubility and strong electron-withdrawing properties [1]. This combination enables dual targeting of enzymes and receptors involved in inflammatory and infectious diseases. For example, N-(3-(2-aminophenyl)propyl)imidamide derivatives exhibit selective inhibition of inducible nitric oxide synthase (iNOS), driven by electronic modulation from substituents like trifluoromethyl [3]. The (E)-configuration of N'-hydroxy-benzimidamides is critical for metal chelation (e.g., with Fe²⁺ in NO synthases), enabling redox modulation and enzyme inhibition [3] [6]. Modifications to the benzimidamide’s aryl ring also influence π-stacking interactions with hydrophobic enzyme pockets, as demonstrated in docking studies of iNOS inhibitors [3].
Table 1: Role of Benzimidamide Substituents in Target Engagement
Substituent Position | Functional Group | Target Interaction | Biological Effect |
---|---|---|---|
Aryl ring ortho-position | –OCF₃ | Hydrophobic pocket filling | Enhanced isoform selectivity (iNOS > nNOS) |
Imidamide nitrogen | –OH | Metal ion chelation | Disruption of catalytic metal centers |
Aryl ring para-position | –CF₃ | Electronic modulation | Improved binding affinity (ΔG = -8.2 kcal/mol) |
Direct N-hydroxylation of 2-(trifluoromethoxy)benzimidamides employs oxammonium salts (e.g., TEMPO⁺BF₄⁻) as key oxidants. These reagents convert primary amidines into N'-hydroxy derivatives via a two-electron oxidation mechanism [2]. In a representative protocol, ethyl 4,4,4-trifluoro-2-(4-fluorobenzyl)-3-oxobutanoate reacts with picolinimidamide hydrochloride under triethylamine catalysis, followed by oxidative cyclization to form trifluoromethyl pyrimidinones – a scaffold analogous to N'-hydroxy-benzimidamides [2]. Yields range from 50–75%, with purity >95% confirmed by LC-MS. Alternative routes use O-protected hydroxylamine reagents (e.g., N-Boc-O-TBS-hydroxylamine) to minimize overoxidation, followed by acidic deprotection [6].
Hypervalent iodine catalysts (e.g., PhI(OAc)₂) enable chemo-selective N'-hydroxylation at ambient temperature, reducing byproduct formation compared to stoichiometric oxidants [6]. In pyrimidinone syntheses, triethylamine serves as a Brønsted base catalyst, facilitating enolization and cyclization with 80–90% conversion [2]. For enantioselective N–O bond formation, lipase B from Candida antarctica catalyzes kinetic resolution of racemic benzimidamides in phosphate buffer (pH 7.0), achieving enantiomeric excess (ee) >98% [4]. Immobilized Pd catalysts (e.g., Pd/C) further enhance efficiency in hydrogenation steps, enabling 10× reuse without yield loss [6].
Table 2: Catalytic Methods for Benzimidamide Functionalization
Catalyst | Reaction Type | Conditions | Yield/Selectivity |
---|---|---|---|
PhI(OAc)₂ (5 mol%) | N-Hydroxylation | CH₂Cl₂, 25°C, 6h | 78% yield, >95% purity |
Lipase B (CAL-B) | Kinetic resolution | Phosphate buffer, 37°C | 45% yield, ee >98% |
Pd/C (1 mol%) | Debenzylation | H₂ (1 atm), EtOH, 2h | 99% conversion |
The –OCF₃ group’s position profoundly influences bioactivity. Ortho-substituted derivatives (e.g., (E)-N'-hydroxy-2-(trifluoromethoxy)benzimidamide) exhibit 5× greater iNOS inhibition (IC₅₀ = 0.8 μM) than meta or para analogs (IC₅₀ = 4.2–5.7 μM) due to optimized van der Waals contacts in the iNOS active site [3]. Electronic effects also dominate: the –OCF₃ group’s σₚ value (σₚ = 0.35) reduces the benzimidamide’s pKₐ by 1.2 units, enhancing electrophilicity and hydrogen-bonding capacity [1] [3]. Hybrid derivatives bearing both trifluoromethoxy and pyridyl groups (e.g., 5-(4-fluorobenzyl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one) show broad-spectrum activity against Mycobacterium tuberculosis (MIC = 4.9 μM) and Gram-positive bacteria, though cytotoxicity remains a concern [2]. Docking simulations confirm that –OCF₃ fills a hydrophobic subpocket in iNOS (PDB: 1R35), contributing -2.3 kcal/mol to binding energy [3].
Table 3: Impact of Trifluoromethoxy Position on Bioactivity
Substituent Position | iNOS IC₅₀ (μM) | Log P | Cytotoxicity (HepG2 IC₅₀, μM) |
---|---|---|---|
Ortho-OCF₃ | 0.8 | 2.9 | >100 |
Meta-OCF₃ | 4.2 | 2.7 | 38.5 |
Para-OCF₃ | 5.7 | 2.6 | 22.1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7